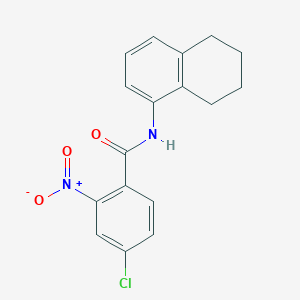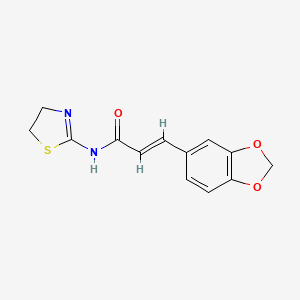![molecular formula C15H14ClNO2 B5823152 N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide, also known as CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. In material science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been explored for its potential as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been studied for its potential as a water treatment agent due to its ability to adsorb heavy metal ions.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide is not fully understood, but studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide can reduce the production of inflammatory mediators and thereby exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide exhibits significant anti-inflammatory and analgesic effects in animal models. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has been shown to exhibit antioxidant activity and protect against oxidative stress-induced tissue damage. N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide has several advantages as a research tool, including its low toxicity profile, high purity, and ease of synthesis. However, N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide also has some limitations, including its limited solubility in water and its relatively low potency compared to other COX-2 inhibitors.
Future Directions
There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. One area of interest is the development of novel N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide's potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to explore the potential applications of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide in material science and environmental science.
Synthesis Methods
The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide. The synthesis method has been extensively studied and optimized to yield high purity and yield of N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11(18)17-13-6-8-14(9-7-13)19-10-12-4-2-3-5-15(12)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSDGFDFSGJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)


![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)
